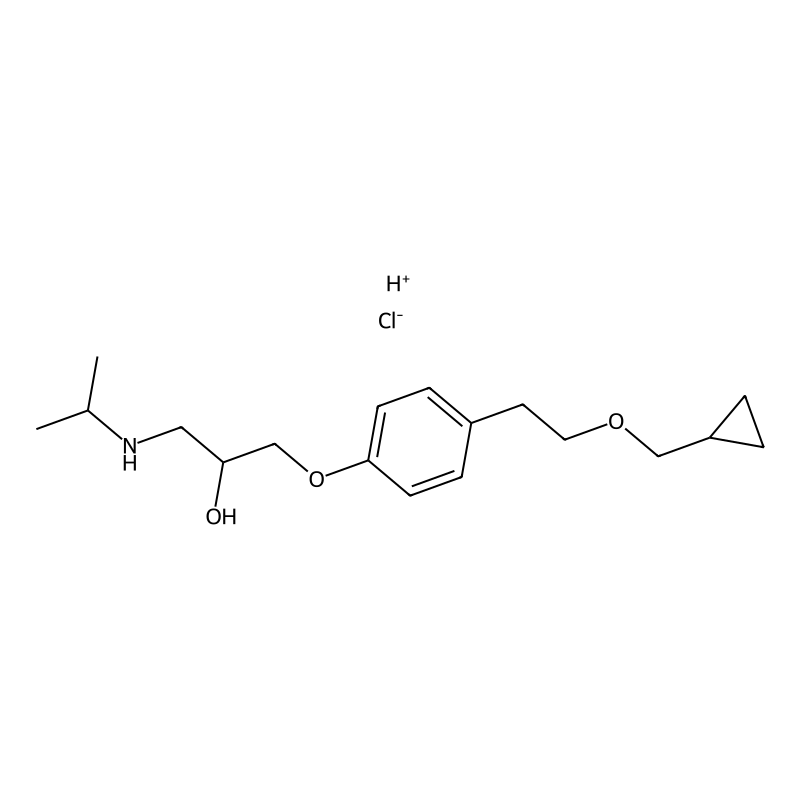

Betaxolol Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Molecular Mechanism of Action and Pharmacological Effects

Betaxolol exerts its therapeutic effects by selectively blocking beta-1 adrenergic receptors.

- Primary Target and Signaling Pathway: Betaxolol competitively antagonizes β-1 adrenergic receptors, which are G-protein coupled receptors ( [1] [2]). In cardiac and renal tissues, receptor blockade inhibits the G-protein-mediated activation of adenylate cyclase, reducing intracellular cyclic AMP (cAMP) production. This reduction leads to decreased activation of protein kinase A (PKA), which in turn lowers the influx of calcium ions ( [1]).

- Physiological Consequences by Organ System:

- Cardiovascular System: In the heart, reduced calcium availability leads to decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lowered cardiac output. In the juxtaglomerular cells of the kidney, betaxolol reduces the release of renin, thereby inhibiting the renin-angiotensin-aldosterone system (RAAS), which contributes to a reduction in blood pressure ( [1] [3]).

- Ocular System: In the ciliary body of the eye, betaxolol's inhibition of cAMP and calcium influx results in reduced production of aqueous humor, thereby lowering intraocular pressure (IOP) ( [1] [4]). This is the primary mechanism for its use in treating glaucoma.

The table below summarizes the primary and secondary pharmacological effects of betaxolol:

| Organ/System | Target Receptor | Primary Signaling Effect | Physiological Outcome | Clinical Application |

|---|---|---|---|---|

| Heart | Beta-1 | ↓ cAMP, ↓ Ca²⁺ influx | ↓ Heart rate, ↓ contractility, ↓ cardiac output | Hypertension, Angina, Post-MI |

| Kidney | Beta-1 | ↓ cAMP | ↓ Renin release | Hypertension |

| Ciliary Body (Eye) | Beta-1 | ↓ cAMP, ↓ Ca²⁺ influx | ↓ Aqueous humor production | Ocular Hypertension, Glaucoma |

Concentration-Dependent Cellular Effects

Recent research reveals that betaxolol can induce different cellular fates based on concentration, which is crucial for understanding its toxicological profile.

- Experimental Model: A 2024 study used a non-transfected human corneal stromal cell (HCSC) line to investigate cytotoxicity. Cells were treated with betaxolol concentrations ranging from 0.0021875% to 0.28% for varying periods [5].

- Switching Mechanism Between Cell Death Pathways: The study demonstrated that different concentrations of betaxolol trigger distinct cell death and senescence pathways, governed by specific molecular switches [5].

Concentration-dependent cell fate decisions induced by betaxolol in HCSCs.

Neuroprotective Mechanisms

Beyond its primary action, betaxolol demonstrates neuroprotective properties independent of beta-adrenergic blockade.

- Calcium Channel Blockade: Betaxolol provides neuroprotection by blocking voltage-gated calcium channels, thereby preventing harmful calcium overload in neurons, a key event in excitotoxicity and ischemia-reperfusion injury [6].

- Functional Improvement in Retinal Degeneration: In degenerative rd10 mouse retinas, which exhibit pathological spontaneous oscillations, 150 µM betaxolol applied to isolated retinas significantly reduced oscillation frequency and improved the electrical stimulation efficiency of retinal ganglion cells. This suggests betaxolol can ameliorate the function of remaining neurons in a diseased state [6].

Pharmacokinetic Profile

Understanding betaxolol's absorption, distribution, metabolism, and excretion is essential for drug development and dosing regimens. Key parameters are summarized below:

| Parameter | Data | Context / Note |

|---|---|---|

| Bioavailability | 89% ± 5% | Oral administration; minimal first-pass effect [1] [2]. |

| Protein Binding | ~50% | Primarily to albumin and glycoprotein [2]. |

| Metabolism | Hepatic | Major substrates: CYP1A2, CYP2D6 [1]. |

| Elimination Half-life | 14 - 22 hours | Prolonged in severe renal impairment and the elderly [1] [2]. |

| Excretion | Renal | >80% of dose recovered in urine as metabolites (∼15% unchanged) [1] [2]. |

Detailed Experimental Protocol for Cytotoxicity Assessment

For researchers aiming to replicate or build upon the findings regarding concentration-dependent cytotoxicity, the following core methodology can serve as a guide [5]:

- Cell Culture: Utilize a non-transfected human corneal stromal cell (HCSC) line. Maintain cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ atmosphere.

- Test Article Preparation: Dissolve high-purity (>99.0%) betaxolol powder in serum-free DMEM/F12 medium to create a stock solution. Subsequently, dilute this stock to the desired concentration range (e.g., 0.0021875% to 0.28%) using complete culture medium.

- Treatment Protocol: Administer the betaxolol-containing medium to HCSCs when they reach approximately 70% confluence (logarithmic growth phase). Include control groups treated with vehicle-only medium.

- Assay and Analysis:

- Cell Viability/Proliferation: Assess using an MTT assay or similar.

- Apoptosis Detection: Employ the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

- Senescence Analysis: Perform SA-β-Gal (Senescence-Associated β-galactosidase) staining.

- Reactive Oxygen Species (ROS) Measurement: Use the DCFH-DA (carboxy-2',7'-dichloro-dihydro-fluorescein diacetate) probe and analyze via flow cytometry.

- Protein Analysis: Evaluate key pathway proteins (e.g., RIPK1, RIPK3, MLKL for necroptosis; Cyt.c, Bcl-xL for apoptosis) through Western Blotting or Enzyme-Linked Immunosorbent Assay (ELISA).

References

- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Betaxolol - an overview [sciencedirect.com]

- 3. Betaxolol Tablets: Package Insert / Prescribing Information [drugs.com]

- 4. Betaxolol [en.wikipedia.org]

- 5. Different concentrations of betaxolol switch cell fate ... [sciencedirect.com]

- 6. Effects of taurine, brimonidine and betaxolol on oscillation ... [nature.com]

betaxolol beta-1 adrenergic receptor selectivity

Receptor Selectivity and Binding Affinity

Betaxolol exhibits a high degree of selectivity for the β1-adrenergic receptor subtype. The table below summarizes key quantitative data on its receptor affinity and selectivity ratio.

| Property | Description / Value | Experimental Context |

|---|---|---|

| β1-Selectivity | 2.2 to 2.7 times higher than atenolol [1] | Comparative binding studies in bovine trachea and heart tissues. |

| Binding Affinity (IC₅₀) | 9.8 μM for voltage-sensitive sodium channel (neurotoxin site 2) [2] | Radioligand binding assay using [³H]-batrachotoxinin-A 20-α-benzoate in rat cerebrocortical synaptosomes. |

| Functional Inhibition (IC₅₀) | 28.3 μM for veratridine-stimulated Na⁺ influx [2] | Ion flux assay in rat cortical synaptosomes. |

| β₁:β₂ Selectivity Ratio | Betaxolol's β1-selectivity was found to be 2.2 and 2.7 times higher than that of atenolol in bovine trachea and heart, respectively [1]. | Competitive binding assays using [³H]-CGP12177 as a radioligand. |

Molecular Mechanisms of Action

Betaxolol's effects are mediated through several distinct but potentially interconnected molecular mechanisms.

Primary Mechanism: β1-Adrenoceptor Antagonism As a competitive antagonist, betaxolol binds selectively to β1-adrenergic receptors in the heart and other tissues [3] [4]. This binding inhibits the normal receptor activation by catecholamines (e.g., norepinephrine and epinephrine), leading to a decrease in heart rate, myocardial contractility, and renin release from the kidneys, thereby lowering blood pressure [3] [5] [6].

Secondary Neuroprotective Mechanisms Research indicates that betaxolol's benefits, particularly in retinal neuroprotection, extend beyond simple β-blockade and involve other pathways [2].

- Sodium Channel Blockade: Betaxolol inhibits batrachotoxin binding to neurotoxin site 2 of the voltage-sensitive sodium channel, leading to a reduction in pathological sodium influx, which is a key factor in excitotoxic neuronal damage [2].

- Calcium Channel Blockade: It also acts as a calcium channel blocker, reducing calcium influx into neurons. This action helps prevent calcium overload, a common pathway in neuronal cell death following ischemia or excitotoxicity [2].

The following diagram illustrates betaxolol's primary and secondary molecular mechanisms of action:

Betaxolol's multi-target mechanism of action, showing primary β1-blockade and secondary ion channel modulation.

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are the methodologies from two critical studies.

1. Protocol for Sodium Channel Binding Assay [2] This experiment demonstrates betaxolol's affinity for neurotoxin site 2 of the sodium channel.

- Tissue Preparation: Cerebral cortices from adult Wistar rats (250–350 g) were homogenized in ice-cold sucrose phosphate buffer. The homogenate was centrifuged, and the resulting pellet was resuspended in a sodium-free buffer, snap-frozen, and stored at -80°C.

- Radioligand Binding Assay:

- Incubation: Cortical membrane aliquots (200–400 μg protein) were incubated for 60 minutes at 37°C in sodium-free buffer containing 10 nM [³H]-batrachotoxinin-A 20-α-benzoate ([³H]-BTX-B), 1 μM tetrodotoxin, 30 μg scorpion venom (Leiurus quinquestriatus), and 1 mg/ml BSA, with or without betaxolol.

- Non-specific Binding: Defined using 300 μM veratridine.

- Termination: Reactions were stopped by rapid vacuum filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold buffer.

- Measurement: Bound radioactivity was quantified by liquid scintillation spectrometry.

- Data Analysis: IC₅₀ values were determined from concentration-dependent inhibition curves.

2. Protocol for Functional Na⁺ Influx Assay [2] This protocol measures the functional consequence of sodium channel modulation.

- Synaptosome Preparation: Rat cortical synaptosomes were prepared and purified.

- Sodium Influx Measurement:

- Synaptosomes were pre-incubated with betaxolol or vehicle.

- Sodium influx was stimulated by adding veratridine (a site 2 sodium channel activator).

- The influx was quantified indirectly, often by measuring associated changes in membrane potential or ion-sensitive fluorescence/radioactivity.

- Data Analysis: IC₅₀ values for inhibition of veratridine-stimulated sodium influx were calculated.

Research Implications and Applications

The unique pharmacological profile of betaxolol opens up several promising research and application avenues:

- Cognitive Enhancement: Blocking β1-adrenergic receptors in the prefrontal cortex (PFC) with betaxolol was found to improve working memory performance in rats and monkeys, suggesting that endogenous activation of these receptors can impair PFC function [7]. This positions betaxolol as a valuable tool for investigating noradrenergic regulation of cognition.

- Retinal Neuroprotection: In models of retinal degeneration (rd10 mice), betaxolol significantly reduced pathological oscillations and improved the stimulation efficiency of retinal ganglion cells [8]. Its dual action of lowering intraocular pressure and providing direct neuroprotection via sodium and calcium channel blockade makes it a compelling candidate for treating neurodegenerative eye diseases like glaucoma [2].

- Therapeutic Advantage: The neuroprotective effects of betaxolol are not shared by all beta-blockers, such as timolol, and are observed even when its intraocular pressure-lowering effect is less pronounced, highlighting the clinical importance of its secondary mechanisms [2].

References

- 1. The affinity of betaxolol, a beta 1-adrenoceptor-selective ... [pmc.ncbi.nlm.nih.gov]

- 2. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ ... [pmc.ncbi.nlm.nih.gov]

- 3. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Betaxolol - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Beta-blockers: Historical Perspective and Mechanisms of ... [revespcardiol.org]

- 6. β-Adrenoreceptors as Therapeutic Targets for Ocular ... [mdpi.com]

- 7. The Beta-1 Adrenergic Antagonist, Betaxolol, Improves ... [sciencedirect.com]

- 8. Effects of taurine, brimonidine and betaxolol on oscillation ... [nature.com]

betaxolol pharmacokinetics absorption distribution metabolism excretion

Systemic (Oral) Pharmacokinetics of Betaxolol

The quantitative data for the systemic administration of betaxolol is summarized in the table below.

| Parameter | Findings |

|---|

| Absorption | • Bioavailability: 89% ± 5% (complete absorption with a small, consistent first-pass effect) [1] [2]. • Time to Peak Plasma Concentration: 1.5 to 6 hours (mean of 3 hours) [1] [3]. • Onset of Action (Oral): 1 to 1.5 hours [3]. | | Distribution | • Plasma Protein Binding: Approximately 50% [1] [3] [2]. • Volume of Distribution: Not fully characterized in search results. • Placenta/Breast Milk: Crosses the placenta and is distributed into breast milk [3] [4]. | | Metabolism | • Site: Primarily in the liver [1]. • Key Enzymes: Minor substrate of CYP1A2 and CYP2D6; also an inhibitor of CYP2D6 [1]. • Metabolites: At least 5 metabolites have been identified. An estimated 15% of the dose is excreted as unchanged drug, with the remainder as metabolites whose contribution to the clinical effect is considered negligible [1] [2]. | | Excretion | • Primary Route: Via urine (>80% of dose) [1] [3]. • Elimination Half-Life: 14 to 22 hours [1] [3] [2]. • Time to Steady-State: Achieved within 5 to 7 days with once-daily dosing in patients with normal renal function [1]. |

Ophthalmic Pharmacokinetics of Betaxolol

For the topical ophthalmic formulation, the key pharmacokinetic parameters are as follows.

| Parameter | Findings |

|---|

| Absorption & Onset | • Onset of Action: Reduction in intraocular pressure (IOP) is typically noted within 30 minutes of instillation [1] [4]. • Time to Peak Effect: Reaches maximum effect around 2 hours post-administration [1]. | | Distribution | • Ocular Tissue Concentration: Higher concentrations are achieved in anterior segment tissues (iris, ciliary body) compared to posterior segments (choroid, retina, optic nerve) [1]. • Lipophilicity: Greater than timolol, resulting in enhanced distribution across ocular structures [1]. | | Systemic Exposure | • Systemic absorption does occur following topical application, necessitating consideration of systemic beta-blocker precautions [4]. The extent of absorption has not been fully elucidated [4]. | | Duration of Action | • A single dose provides a reduction in IOP for at least 12 hours [1] [4]. |

Metabolism Pathway Visualization

The primary route of betaxolol metabolism is hepatic, with Cytochrome P450 enzymes playing a key role. The following diagram illustrates its metabolic fate.

Betaxolol is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP1A2, resulting in at least five metabolites. Over 80% of the administered dose is subsequently excreted in the urine, with only about 15% as the unchanged parent drug [1] [2].

Key Experimental and Clinical Considerations

- Impact of Organ Impairment: In patients with severe renal impairment or those undergoing dialysis, the clearance of betaxolol is reduced, and the half-life is increased. The recommended initial oral dose is 5 mg once daily [1] [3]. Notably, no specific dosage adjustments are provided for the ophthalmic solution [1]. In hepatic impairment, notable changes in clearance are not typically observed, and routine dosage adjustments are generally unnecessary [1] [5].

- Ocular Formulation Considerations: The lipophilic nature of betaxolol contributes to its enhanced distribution across ocular structures compared to less lipophilic beta-blockers like timolol [1]. The 0.25% ophthalmic suspension and the 0.5% solution are considered therapeutically equivalent in terms of the magnitude and duration of their hypotensive effect [4].

References

- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Betaxolol: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Betaxolol: Uses, Dosage, Side Effects and More [mims.com]

- 4. Betaxolol (EENT) Monograph for Professionals [drugs.com]

- 5. Betaxolol Monograph for Professionals [drugs.com]

betaxolol reduction of aqueous humor production

Molecular Mechanism of Action

The ciliary body produces aqueous humor through a process regulated by the sympathetic nervous system via β₁-adrenergic receptors [1]. Betaxolol acts as a selective β₁-adrenergic receptor antagonist [2] [1] [3].

- Receptor Binding: Betaxolol competitively binds to β₁-adrenergic receptors on ciliary epithelial cells [1] [3].

- Signal Transduction Inhibition: Receptor blockade inhibits the G-protein-mediated activation of adenylate cyclase, reducing cyclic AMP (cAMP) production [1].

- Reduced Calcium Influx: The drop in cAMP levels leads to decreased intracellular calcium ion concentration [2] [1]. This calcium is a critical signal for aqueous humor secretion [2].

- Suppressed Aqueous Production: With this key signaling pathway interrupted, the ciliary body produces less aqueous humor, leading to a reduction in intraocular pressure (IOP) [1] [4].

This mechanism is visualized in the following pathway:

Betaxolol inhibits the β₁-receptor signaling cascade that drives aqueous humor production.

Quantitative Evidence and Efficacy

Clinical studies demonstrate the physiological impact of this mechanism:

| Parameter | Effect of Betaxolol | Study Details / Significance |

|---|---|---|

| Aqueous Humor Flow | Mean suppression: 32% ± 13% (Range: 7% to 51%) [4] | Double-masked, placebo-controlled study in 24 normal subjects using fluorophotometry [4]. |

| Outflow Resistance | No consistent effect [4] | Measured via tonography; confirms primary action is reduced production, not increased drainage [4]. |

| Onset of Action | Within 30 minutes of topical application [1] [5] | Rapid onset following ophthalmic administration. |

| Peak Effect | Reached at approximately 2 hours post-instillation [1] [5] | |

| Duration of Action | Reduction in IOP persists for ≥12 hours [1] [5] | Supports twice-daily dosing regimen. |

Key Experimental Protocols

The foundational evidence for betaxolol's mechanism comes from well-established ocular research techniques.

Fluorophotometry for Aqueous Flow Measurement

This method quantitatively measures the rate of aqueous humor flow [4].

- Tracer Administration: A fluorescent tracer (e.g., fluorescein) is applied topically to the cornea or administered systemically.

- Clearance Measurement: The rate at which the tracer is cleared from the anterior chamber is tracked over time using a specialized instrument called a fluorophotometer.

- Flow Calculation: Since the primary route of tracer clearance is with the aqueous humor through the trabecular meshwork, the clearance rate directly reflects the rate of aqueous flow.

- Drug Application: In the key study, 1% betaxolol ophthalmic solution was applied to one eye and a placebo to the fellow eye in a double-masked design [4].

- Result Interpretation: The significant reduction in tracer clearance in the betaxolol-treated eye (mean 32%) directly demonstrates suppressed aqueous production [4].

The experimental workflow is as follows:

Fluorophotometry workflow measures aqueous humor flow reduction by betaxolol.

Tonography for Outflow Facility Measurement

This procedure assesses whether a drug affects the ease with which aqueous humor drains.

- Principle: A weighted tonometer is placed on the cornea to increase intraocular pressure and force fluid out through the drainage pathways.

- Measurement: The instrument records the rate of decline in pressure over time. A steeper decline indicates better outflow facility.

- Key Finding: Betaxolol showed no consistent effect on outflow resistance, confirming that its IOP-lowering effect is solely due to reduced aqueous inflow [4].

Differentiation from Other Beta-Blockers

Betaxolol's properties influence its clinical application profile:

| Feature | Betaxolol | Non-Selective β-Blocker (e.g., Timolol) |

|---|---|---|

| Receptor Selectivity | Selective β₁ antagonist [1] [3] [5] | Non-selective β₁ and β₂ antagonist [1] |

| ISA / MSA | No intrinsic sympathomimetic activity; minimal membrane-stabilizing activity [2] [3] | Varies by agent |

| Key Clinical Implication | Lower risk of inducing bronchospasm in patients with mild respiratory comorbidity [1] | Contraindicated in patients with asthma or COPD due to β₂ blockade risk [1] |

| Neuroprotective Potential | Proposed calcium channel blocking activity and potential to protect retinal neurons [2] [3] | Primarily IOP-lowering effect |

References

- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. - Wikipedia Betaxolol [en.wikipedia.org]

- 3. Betaxolol - an overview [sciencedirect.com]

- 4. The mechanism of betaxolol, a new ocular hypotensive agent [pubmed.ncbi.nlm.nih.gov]

- 5. (EENT) Monograph for Professionals - Drugs.com Betaxolol [drugs.com]

Mechanism of Action & Experimental Evidence

Betaxolol is a selective β₁-adrenergic receptor blocking agent. Its primary ocular hypotensive action is a reduction of aqueous humor production, with no significant effect on aqueous outflow resistance [1] [2] [3].

The diagram below illustrates the cellular signaling pathway through which betaxolol reduces aqueous humor production in the ciliary epithelium.

Betaxolol's inhibition of aqueous humor production signaling pathway.

Key Experimental Evidence

The mechanism of action is supported by specific experimental methodologies:

- Fluorophotometry: A single-drop, double-masked study in 24 normal subjects used fluorophotometry to measure aqueous humor flow. Betaxolol 1% suppressed aqueous flow by a mean of 32% ± 13% (range: 7-51%) [1].

- Tonography: The same study used tonography to measure outflow resistance and found that betaxolol had no consistent effect on outflow resistance, confirming that its IOP-lowering effect is primarily through reduced aqueous production [1].

Technical & Clinical Administration Notes

For research and clinical trial design, consider these technical aspects of betaxolol formulation and use.

| Consideration | Description |

|---|---|

| Formulations & Equivalency | Betaxolol 0.25% ophthalmic suspension is therapeutically equivalent to the 0.5% solution [4]. |

| Dosing Regimen | The standard dose is 1 drop in the affected eye(s) twice daily [4] [2]. |

| Stabilization Period | IOP may not stabilize for a few weeks after initiating therapy [4]. |

| Systemic Absorption | Topical application can lead to systemic absorption; consider precautions associated with systemic beta-blockers [4] [3]. |

The experimental workflow for establishing betaxolol's efficacy and mechanism integrated multiple clinical measurements, as shown below.

Experimental workflow for evaluating betaxolol's ocular hypotensive effect.

References

- 1. The mechanism of betaxolol, a new ocular hypotensive agent [pubmed.ncbi.nlm.nih.gov]

- 2. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hydrochloride Ophthalmic Solution, 0.5% as base Sterile Rx... Betaxolol [dailymed.nlm.nih.gov]

- 4. (EENT) Monograph for Professionals - Drugs.com Betaxolol [drugs.com]

betaxolol CYP450 metabolism CYP1A2 CYP2D6

Metabolic Profile of Betaxolol

The table below summarizes the key enzymes involved in betaxolol's metabolism and the clinical implications based on current literature.

| Enzyme | Level of Involvement | Clinical & Research Implications |

|---|---|---|

| CYP1A2 | Minor substrate [1] | Its metabolism may be influenced by strong CYP1A2 inhibitors (e.g., fluvoxamine) or inducers (e.g., smoking, rifampicin) [2] [3]. |

| CYP2D6 | Minor substrate; Weak inhibitor [1] [4] | As a substrate, interaction with strong CYP2D6 inhibitors is possible. Its role as a weak inhibitor is unlikely to be clinically significant [5] [6]. |

This metabolic profile distinguishes betaxolol from other beta-blockers. The following diagram illustrates its primary metabolic pathways and potential influences.

Comparative Metabolism of Select Beta-Blockers

Betaxolol's relatively low reliance on CYP450 enzymes is a key differentiator. The table below compares the metabolic pathways of several common beta-blockers [5] [7].

| Beta-Blocker | Primary Metabolic Route(s) | Key CYP Enzymes Involved |

|---|---|---|

| Betaxolol | Hepatic metabolism (non-CYP dominant) | CYP1A2 (minor), CYP2D6 (minor) [1] |

| Metoprolol | Extensive hepatic metabolism | CYP2D6 (major, ~70-80%) [5] |

| Carvedilol | Hepatic metabolism | CYP2D6, CYP2C9 [5] [7] |

| Propranolol | Extensive hepatic metabolism | CYP2D6, CYP1A2, CYP2C19 [7] |

| Nebivolol | Hepatic metabolism | CYP2D6 [5] |

| Bisoprolol | Hepatic metabolism (∼50%) & renal excretion (∼50%) | CYP3A4 [7] |

| Atenolol | Primarily renal excretion | Avoids CYP metabolism [7] |

| Sotalol | Primarily renal excretion | Avoids CYP metabolism [7] |

Experimental Approaches for Metabolism Studies

For researchers investigating the metabolism of a drug like betaxolol, standard experimental protocols include several key methodologies.

In Vitro Metabolism Studies: These experiments use human liver tissue preparations (like microsomes or hepatocytes) to identify major metabolic pathways and "soft spots" [8]. By incubating the drug with these systems and using specific chemical inhibitors or antibodies against individual CYP enzymes (e.g., anti-CYP1A2), you can delineate the contribution of each enzyme to the overall metabolism [8] [3].

In Silico Modeling: Computational methods are increasingly valuable for predicting metabolic fate. Physiologically-Based Pharmacokinetic (PBPK) modeling integrates physicochemical parameters and in vitro data to simulate and predict a drug's behavior in the body, including DDIs [2]. Other approaches, such as quantitative structure-metabolism relationships (QSMR) and docking studies, can predict the site of metabolism and interaction with specific CYP enzymes [9] [10].

Clinical DDI Studies: These are critical for confirming predictions. A common design is a crossover study where a sensitive index substrate for a specific enzyme (e.g., tizanidine for CYP1A2) is administered alone and then co-administered with the investigational drug (e.g., betaxolol) [3]. Measuring key pharmacokinetic parameters like AUC and Cmax determines if the investigational drug is an inhibitor or inducer.

Key Considerations for Research and Development

Lower DDI Risk Profile: Betaxolol's minimal dependence on a single CYP enzyme for its clearance suggests a potentially lower risk for clinically significant pharmacokinetic DDIs compared to agents like metoprolol or propranolol [7]. This can be a favorable property in patients on complex medication regimens.

Focus on Pharmacodynamics: While CYP-mediated interactions may be less of a concern, the primary safety considerations for betaxolol revolve around its pharmacodynamic effects. Coadministration with other drugs that lower heart rate, blood pressure, or myocardial contractility (e.g., other beta-blockers, calcium channel blockers, clonidine) can lead to additive bradycardia and hypotension [4].

Utility of PBPK Models: As demonstrated in research, developed and qualified PBPK models for CYP1A2 perpetrators and victims can be powerful tools to support drug development, clinical study design, and labeling, even for drugs with complex metabolism like fluvoxamine [2].

References

- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Physiologically‐Based Pharmacokinetic Models for CYP1A2 ... [pmc.ncbi.nlm.nih.gov]

- 3. Table of Substrates, Inhibitors and Inducers - Drug ... [fda.gov]

- 4. Betaxolol dosing, indications, interactions, adverse effects, ... [reference.medscape.com]

- 5. Pharmacogenetic factors affecting β-blocker metabolism ... [pmc.ncbi.nlm.nih.gov]

- 6. A Scoping Review of the Evidence Behind CYP2D6 ... [pmc.ncbi.nlm.nih.gov]

- 7. Beta-Blocker Interactions and CYP Enzymes - Free Table [meded101.com]

- 8. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of in silico studies for cytochrome P450 ... [sciencedirect.com]

- 10. Antihypertensive Drugs Metabolism: An Update to ... [pmc.ncbi.nlm.nih.gov]

betaxolol neuroprotective effects retinal blood flow

Mechanisms of Neuroprotection

Betaxolol is a selective β1-adrenergic receptor antagonist. Beyond its intraocular pressure (IOP)-lowering effect, research indicates several IOP-independent mechanisms that may contribute to retinal neuroprotection. The proposed pathways are summarized in the diagram below and detailed thereafter.

Diagram summarizing the primary neuroprotective mechanisms of betaxolol.

- Calcium Channel Blockade: Betaxolol has been shown to suppress high voltage-activated calcium channel currents in retinal ganglion cells (RGCs) [1]. By blocking these channels, betaxolol reduces the pathological influx of calcium ions into neurons, a key event in excitotoxic cell death induced by factors like hypoxia and glutamate [1] [2].

- Modulation of Glutamate Excitotoxicity: The drug attenuates calcium influx stimulated by N-Methyl-D-aspartate (NMDA), a glutamate receptor agonist [2]. This action helps protect RGCs from glutamate-induced excitotoxicity, which is implicated in glaucomatous damage [1].

- Vasorelaxation and Retinal Blood Flow: Studies on isolated retinal and ciliary arterioles demonstrate that betaxolol has a direct vascular relaxing effect [3]. This vasodilation is thought to be mediated by its weak calcium channel blocking activity, which may improve ocular blood flow and counteract ischemia in the optic nerve head [3].

Summary of Experimental and Clinical Evidence

The following tables summarize key quantitative data and findings from foundational studies.

Table 1: Key Preclinical and Ex Vivo Experimental Findings

| Experimental Model | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| Rd10 mouse retina (ex vivo) | Significantly reduced pathological retinal oscillations (3-7 Hz) and improved electrical stimulation efficiency. | Stabilization of retinal neural network activity; potential calcium homeostasis. | [4] |

| Isolated RGCs (Tiger salamander, rat) | Suppression of voltage-gated Ca2+ currents; attenuation of glutamate/NMDA-induced Ca2+ influx. | Direct blockade of voltage-gated calcium channels and modulation of NMDA receptor signaling. | [1] |

| Rabbit & Rat models (in vivo) | Topically applied betaxolol reached the retina and countered damage induced by ischemia (hypoxia) and NMDA toxicity. | Neuroprotection achievable via topical route; mediated by limiting toxic calcium influx. | [2] |

| Isolated retinal & ciliary arteries | Induced relaxation of vascular smooth muscle. | Calcium channel blocking activity leading to vasodilation. | [3] |

Table 2: Overview of Clinical and Observational Evidence

| Study Type / Population | Key Observation | Interpretation | Reference |

|---|---|---|---|

| Comparative clinical study (Japanese POAG patients) | Betaxolol and timolol had similar effects on visual field performance over 2 years, despite betaxolol having a weaker IOP-lowering effect. | Suggests betaxolol may have beneficial effects that are independent of its IOP-lowering efficacy. | [5] |

| Doppler imaging studies | Betaxolol use was associated with increased retinal blood flow, particularly in patients with normal-tension glaucoma. | Supports the hypothesis of a vascular (blood flow) component to its mechanism of action. | [3] |

Detailed Experimental Protocols

For research and replication purposes, here are the methodologies from two critical studies.

1. Multielectrode Array (MEA) Recording on Rd10 Mouse Retina [4]

- Objective: To analyze the effect of neuroprotective substances on pathological retinal activity and stimulation efficiency.

- Tissue Preparation: Isolated retinas from 3-4 month-old rd10 mice (a model for retinitis pigmentosa).

- Recording Technique: Retinas were placed on multielectrode arrays (MEAs) to record spontaneous activity and responses to electrical stimulation.

- Drug Application: Taurine, brimonidine, and betaxolol were added to the perfusion medium (Ames' medium) according to a standardized protocol.

- Key Parameters Measured:

- Frequency of oscillations in local field potentials (LFPs).

- Percentage of recording channels showing oscillations.

- Bursting behavior of retinal ganglion cells.

- Efficiency of responses to electrical stimulation.

2. Assessment of Topical Betaxolol Delivery and Neuroprotection [2]

- Objective: To determine if topically applied betaxolol reaches the retina in neuroprotective concentrations and counteracts induced damage.

- Animal Models: Rabbits and rats.

- Drug Administration: Multiple drops of 0.5% betaxolol hydrochloride ophthalmic solution applied topically to the eye at 30-minute intervals.

- Quantification of Drug Delivery: Retinas and aqueous humor were analyzed 1 and 4 hours post-application using a radioassay to measure betaxolol concentration.

- Neuroprotection Assays:

- Ischemia Model: Retinal damage was induced in rabbits by elevating intraocular pressure.

- Excitotoxicity Model: Retinal damage was induced in rats by intravitreal injection of NMDA.

- Outcome Measurement: The extent of retinal ganglion cell damage and death in betaxolol-treated eyes was compared to untreated controls.

Clinical Relevance and Future Directions

The evidence suggests betaxolol is a promising candidate for a multi-target therapy in glaucoma and other retinal neurodegenerative diseases, offering both IOP reduction and direct neuroprotection [4] [2].

- Therapeutic Potential: The ability to reduce pathological retinal activity and improve RGC survival could be beneficial for diseases like retinitis pigmentosa (RP) and glaucoma [4]. The findings support further investigation of betaxolol, potentially in combination with other treatments like retinal prostheses [4].

- Considerations for Drug Development: A key challenge is ensuring therapeutic agents reach the retina in effective concentrations. The success of topical betaxolol in animal models is encouraging, but novel delivery systems (e.g., nanoparticles, implants) are being actively researched to improve retinal bioavailability for a wider range of therapeutics [6].

- Research Gaps: While preclinical data is robust, direct and conclusive clinical evidence in humans is still limited. Future well-controlled, long-term clinical trials are necessary to firmly establish the neuroprotective and vasodilatory benefits of betaxolol in patients.

References

- 1. Suppressive Actions of Betaxolol on Ionic Currents in ... [sciencedirect.com]

- 2. Experiment supports betaxolol neuroprotection [healio.com]

- 3. Betaxolol - an overview [sciencedirect.com]

- 4. Effects of taurine, brimonidine and betaxolol on oscillation ... [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Topical Betaxolol and Timolol on Visual Field ... [sciencedirect.com]

- 6. Next generation therapeutics for retinal neurodegenerative ... [pmc.ncbi.nlm.nih.gov]

Comprehensive HPLC Analysis of Betaxolol Hydrochloride: Application Notes and Protocols

Introduction

Betaxolol hydrochloride is a cardioselective beta-adrenergic receptor blocking agent used primarily in the treatment of hypertension and glaucoma. It is officially approved by the US Food and Drug Administration (FDA) as 10 mg and 20 mg tablets for oral administration, with an initial dose of 10 mg once daily that can be doubled after 7-14 days if the desired response is not achieved. Accurate quantification of this compound in pharmaceutical formulations is essential for ensuring product quality and efficacy, making reliable analytical methods critical for pharmaceutical analysis. High Performance Liquid Chromatography (HPLC) has emerged as the technique of choice for the analysis of this compound due to its superior sensitivity, selectivity, and ability to separate the drug from degradation products and formulation excipients. The development of stability-indicating methods is particularly important for assessing product stability and shelf-life determination, as these methods can accurately quantify the active pharmaceutical ingredient while separating it from degradation impurities that may form under various stress conditions. [1]

Materials and Methods

Chromatographic Conditions

- Column: Nucleosil C18, 4 µm (150 × 4.6 mm) or equivalent [1]

- Mobile Phase: 0.02 M potassium dihydrogen phosphate:methanol (40:60, v/v, pH 3.0 adjusted with o-phosphoric acid) [1]

- Flow Rate: 1.6 mL/min [1]

- Detection Wavelength: 220 nm [1]

- Injection Volume: 20 µL [1]

- Column Temperature: 20°C [1]

- Run Time: 10 minutes [1]

Reagents and Chemicals

- This compound reference standard (analytical pure) [1]

- HPLC grade methanol [1]

- Potassium dihydrogen phosphate (analytical grade) [1]

- Orthophosphoric acid (analytical grade) [1]

- Deionized water (HPLC grade) [1]

Equipment and Instrumentation

- HPLC System: Ultimate 3000 binary analytical LC system or equivalent with binary pump, thermostated autosampler, column compartment, and photodiode array detector [1]

- Data System: Chromeleon 6.8 or equivalent chromatography data system [1]

- Balance: Analytical balance with 0.1 mg sensitivity [1]

- Sonicator: Ultrasonic bath for degassing and dissolution [1]

- pH Meter: calibrated pH meter with buffer standards [1]

- Filters: 0.45 µm membrane filters for mobile phase and sample filtration [1]

Method Development and Optimization

Critical Method Parameters

The chromatographic separation of this compound requires careful optimization of several critical parameters to achieve optimal peak shape, resolution, and sensitivity. The mobile phase composition significantly affects the retention and selectivity, with the 40:60 ratio of buffer to methanol providing the optimal balance between adequate retention and reasonable analysis time. The pH of the mobile phase is maintained at 3.0 to suppress the ionization of this compound, which improves peak symmetry and enhances chromatographic performance. The flow rate of 1.6 mL/min was established as optimal for achieving rapid analysis while maintaining acceptable backpressure and resolution. The column temperature of 20°C provides consistent retention times and peak areas while minimizing the potential for column degradation over extended use. [1]

System Suitability Testing

System suitability tests are essential to verify that the chromatographic system is adequate for the intended analysis. These tests should be performed before the start of sample analysis to ensure method reliability. The following parameters should be evaluated:

Table 1: System Suitability Criteria for Betaxolol HCl HPLC Analysis

| Parameter | Acceptance Criteria | Experimental Results |

|---|---|---|

| Retention Time | Consistent with reference standard | 1.72 minutes |

| Theoretical Plates | >2000 | Typically >3000 |

| Tailing Factor | <2.0 | Typically <1.5 |

| Repeatability (RSD%) | ≤1.0% for replicate injections | 0.41% |

| Resolution | Well-resolved from closest eluting peak | Meets requirements | [1]

Method Validation

Validation Protocol

The HPLC method for this compound was validated according to the International Conference on Harmonization (ICH) guidelines to establish that it is suitable for its intended purpose. The validation protocol includes assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. Each validation parameter was evaluated using standard protocols with acceptance criteria predefined based on ICH requirements. The forced degradation studies were conducted to demonstrate the stability-indicating nature of the method by subjecting the drug substance to various stress conditions and demonstrating separation of degradation products from the main peak. [1]

Validation Parameters and Results

Table 2: Summary of Method Validation Parameters for Betaxolol HCl HPLC Method

| Validation Parameter | Conditions/Concentrations | Results |

|---|---|---|

| Linearity Range | 25-200 μg/mL | Correlation coefficient (r²) = 0.9999 |

| Regression Equation | y = 0.4434x + 0.0767 | Slope = 0.4434, Intercept = 0.0767 |

| Precision (System) | 6 replicate injections of 100 μg/mL | RSD = 0.41% |

| Precision (Method) | 6 independent sample preparations | RSD = 0.53% |

| Accuracy (% Recovery) | 50%, 100%, 150% of label claim | 100.01%-101.35% |

| LOD | Based on calibration curve | 0.5 μg/mL (estimated) |

| LOQ | Based on calibration curve | 1.5 μg/mL (estimated) |

| Specificity | Forced degradation samples | No interference from excipients or degradation products |

| Robustness | Deliberate variations in flow rate, wavelength, temperature, mobile phase | Method robust under slight variations | [1]

The linearity of the method was demonstrated over the concentration range of 25-200 μg/mL, which adequately covers the expected concentration range for sample analysis. The correlation coefficient of 0.9999 indicates an excellent linear relationship between concentration and peak area. The precision of the method was evaluated at multiple levels, including system precision (repeatability of instrument response), method precision (repeatability of the method), and intermediate precision (reproducibility on different days, with different analysts and equipment). The low RSD values (all below 1.0%) confirm that the method is precise and reproducible. The accuracy was determined by spike recovery experiments, where known amounts of this compound were added to placebo and the percentage recovery was calculated. The recovery values between 100.01% and 101.35% demonstrate excellent accuracy of the method. [1]

Forced Degradation Studies

Degradation Protocols

Forced degradation studies were conducted to demonstrate the stability-indicating capability of the HPLC method. These studies involve subjecting the drug substance to various stress conditions to generate degradation products, followed by chromatographic analysis to demonstrate separation of degradation products from the main peak. A minimum of 10% degradation of the initial concentration was considered to indicate significant loss in terms of stability. The following stress conditions were applied: [1]

- Alkali Hydrolysis: 20 mg of this compound with 4 mL of 5N NaOH, stored at room temperature for 24 hours, then neutralized with 5N HCl. [1]

- Acid Hydrolysis: 20 mg of this compound with 4 mL of 5M H₂SO₄, stored at room temperature for 24 hours, then neutralized with 5N NaOH. [1]

- Oxidative Stress: 20 mg of this compound with 4 mL of 3% hydrogen peroxide, stored at room temperature for 24 hours. [1]

- Sunlight Exposure: Drug powder exposed to sunlight for 7 days, then dissolved in deionized water. [1]

Degradation Results

The forced degradation studies demonstrated that this compound is particularly sensitive to acidic conditions, with complete degradation observed after boiling for 5 minutes in acid. The drug showed varying degrees of degradation under different stress conditions, and the method successfully separated the degradation products from the main peak, confirming its stability-indicating capability. The chromatographic peak of this compound was well-resolved from all degradation products, allowing accurate quantification of the active ingredient in the presence of degradation impurities. [1] [2]

Application to Pharmaceutical Formulations

Sample Preparation Protocol

The validated HPLC method was successfully applied for the estimation of this compound in commercially available tablets (Kerlone 20 mg tablets). The sample preparation protocol is as follows: [1]

- Weighing: Accurately weigh tablet powder equivalent to 100 mg this compound.

- Transfer: Transfer to a 100 mL volumetric flask.

- Dissolution: Add a few mL of deionized water and sonicate for 10 minutes.

- Dilution: Transfer appropriate aliquot to a 100 mL volumetric flask and make up to volume with mobile phase to obtain 100 μg/mL concentration.

- Centrifugation: Transfer 1 mL of this solution to polypropylene tubes and centrifuge for 10 minutes at 15,000 rpm.

- Analysis: Inject the supernatant into the HPLC system as per chromatographic conditions.

Calculation

The This compound content in the pharmaceutical formulation is calculated using the following formula:

Amount (mg/tablet) = (Asample/Astandard) × (Wstandard/Weight) × Dilution Factor × Average Weight

Where:

- Asample = Peak area of this compound in sample solution

- Astandard = Peak area of this compound in standard solution

- Wstandard = Weight of standard in mg

- Weight = Weight of sample in mg

The assay results should be within 90-110% of the labeled claim for the product to meet quality specifications. [1]

Experimental Workflow

The following workflow diagram illustrates the complete HPLC analysis process for this compound in pharmaceutical formulations:

HPLC Analysis Workflow for Betaxolol HCl

Troubleshooting and Technical Notes

Common Issues and Solutions

- Peak Tailing: If peak tailing is observed (tailing factor >2.0), check the mobile phase pH and consider using a fresh column. Older columns with significant usage may show increased peak tailing due to column aging. [1]

- Retention Time Shift: Significant changes in retention time may indicate mobile phase preparation errors, column temperature fluctuations, or column degradation. Verify mobile phase composition and pH, and ensure consistent column temperature. [1]

- High Backpressure: This could be due to column blockage or particulate matter in the system. Filter all mobile phases and samples through 0.45 μm membrane filters and regularly flush the column according to manufacturer's instructions. [1]

- Baseline Noise: Excessive baseline noise can be caused by air bubbles in the detector, contaminated mobile phase, or detector lamp issues. Degas mobile phase thoroughly and ensure proper system priming before analysis. [1]

Method Robustness

The robustness of the HPLC method was evaluated by deliberately making small changes to the chromatographic conditions and examining the effects on system suitability parameters. Variations included flow rate (±0.1 mL/min), detection wavelength (±2 nm), column temperature (±2°C), and mobile phase composition (±2% absolute in organic content). The method proved to be robust under these variations, with all system suitability parameters remaining within acceptance criteria. This demonstrates that the method is suitable for routine use in quality control laboratories where minor variations in analytical conditions may occur. [1]

Conclusion

The RP-HPLC method described in these application notes provides a reliable, accurate, and precise approach for the determination of this compound in pharmaceutical formulations. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent linearity, precision, accuracy, and specificity. The stability-indicating capability of the method has been proven through forced degradation studies, making it suitable for stability testing and quality control applications. The method is rapid, with a retention time of approximately 1.72 minutes for this compound, allowing for high-throughput analysis in busy quality control laboratories. The simple sample preparation procedure and robust chromatographic conditions make this method easily transferable to other laboratories for routine analysis of this compound in pharmaceutical dosage forms.

References

Application Notes and Protocols: Stability-Indicating RP-HPLC Method for Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets

Introduction

Betaxolol hydrochloride is a cardioselective beta-adrenergic receptor blocking agent used in the treatment of hypertension and glaucoma. The development of stability-indicating methods is crucial for pharmaceutical analysis to ensure product quality, stability, and shelf-life determination. This document provides detailed application notes and protocols for a validated stability-indicating reversed-phase high performance liquid chromatography (RP-HPLC) method for the determination of this compound in pharmaceutical tablets, following International Conference on Harmonization (ICH) guidelines.

Materials and Equipment

Chemical Reagents

- This compound reference standard (purity ≥98%)

- HPLC-grade methanol

- Potassium dihydrogen phosphate (analytical grade)

- Orthophosphoric acid (analytical grade)

- Deionized water (HPLC grade)

- Sodium hydroxide (for forced degradation studies)

- Sulfuric acid (for forced degradation studies)

- Hydrogen peroxide (3%, for oxidative degradation)

Equipment

- HPLC system with binary pump, autosampler, column compartment, and photodiode array detector

- Nucleosil C18 column (150 × 4.6 mm, 4 μm or 250 × 4.6 mm, 5 μm)

- pH meter

- Analytical balance

- Ultrasonic bath

- Centrifuge

Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Column | Nucleosil C18 (150 × 4.6 mm, 4 μm) |

| Mobile Phase | 0.02 M potassium dihydrogen phosphate:methanol (40:60, v/v) |

| pH | 3.0 (adjusted with orthophosphoric acid) |

| Flow Rate | 1.6 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 μL |

| Column Temperature | 20°C |

| Autosampler Temperature | 4°C |

| Run Time | 10 minutes |

| Retention Time of Betaxolol | 1.72 minutes |

Experimental Protocols

Mobile Phase Preparation

Step 1: Prepare 0.02 M potassium dihydrogen phosphate buffer by dissolving 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water.

Step 2: Adjust pH to 3.0 using orthophosphoric acid.

Step 3: Mix potassium dihydrogen phosphate buffer and methanol in the ratio of 40:60 (v/v).

Step 4: Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication.

Standard Solution Preparation

Step 1: Accurately weigh 200 mg of this compound reference standard and transfer to a 200 mL volumetric flask.

Step 2: Add about 10 mL of deionized water and sonicate for 10 minutes to dissolve.

Step 3: Dilute to volume with deionized water to obtain a stock solution of 1 mg/mL.

Step 4: Prepare working standards by appropriate dilution with mobile phase to obtain concentrations ranging from 25-200 μg/mL.

Sample Preparation (Tablet Formulation)

Step 1: Finely powder five tablets using a mortar and pestle.

Step 2: Accurately weigh tablet powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.

Step 3: Add a small amount of deionized water and sonicate for 10 minutes.

Step 4: Dilute to volume with deionized water and mix well.

Step 5: Transfer an appropriate aliquot to a 100 mL volumetric flask and dilute with mobile phase to obtain a solution of 100 μg/mL.

Step 6: Centrifuge at 15,000 rpm for 10 minutes and use the supernatant for injection.

Forced Degradation Studies Protocol

The following diagram illustrates the complete forced degradation workflow:

4.4.1. Acid Degradation Studies

- Transfer 20 mg of this compound to a 20 mL volumetric flask

- Add 4 mL of 5M sulfuric acid

- Store at room temperature for 24 hours

- Neutralize with 5N sodium hydroxide

- Dilute to volume with deionized water

4.4.2. Alkali Degradation Studies

- Transfer 20 mg of this compound to a 20 mL volumetric flask

- Add 4 mL of 5N sodium hydroxide

- Store at room temperature for 24 hours

- Neutralize with 5N hydrochloric acid

- Dilute to volume with deionized water

4.4.3. Oxidative Degradation Studies

- Transfer 20 mg of this compound to a 20 mL volumetric flask

- Add 4 mL of 3% hydrogen peroxide

- Store at room temperature for 24 hours

- Dilute to volume with deionized water

4.4.4. Photolytic Degradation Studies

- Expose this compound powder to sunlight for 7 days

- Transfer 20 mg of exposed powder to a 20 mL volumetric flask

- Dissolve in and dilute to volume with deionized water

Method Validation

Linearity

Table 2: Linearity Study Results

| Concentration (μg/mL) | Peak Area | Theoretical Concentration (μg/mL) |

|---|---|---|

| 25 | 11.085 | 25.00 |

| 50 | 22.170 | 50.00 |

| 75 | 33.255 | 75.00 |

| 100 | 44.340 | 100.00 |

| 200 | 88.680 | 200.00 |

Regression equation: y = 0.4434x + 0.0767 Correlation coefficient (r²): 0.9999

Precision

Table 3: Precision Data

| Precision Type | Concentration (μg/mL) | % RSD | Acceptance Criteria |

|---|---|---|---|

| System Precision | 100 | 0.41 | NMT 2.0% |

| Method Precision (Repeatability) | 100 | 0.53 | NMT 2.0% |

| Intermediate Precision (Reproducibility) | 100 | 0.31 | NMT 2.0% |

| Intra-day (n=3) | 30, 90, 180 | 0.41-0.53 | NMT 2.0% |

| Inter-day (n=3 over 3 days) | 30, 90, 180 | 0.31-0.53 | NMT 2.0% |

Accuracy (Recovery Study)

Table 4: Accuracy Data

| Spike Level (%) | Amount Added (μg/mL) | % Recovery | Mean Recovery (%) | % RSD |

|---|---|---|---|---|

| 50 | 50 | 100.01-101.35 | 100.48 | 0.69 |

| 100 | 100 | 100.01-101.35 | 100.48 | 0.69 |

| 150 | 150 | 100.01-101.35 | 100.48 | 0.69 |

Specificity

The method effectively separated this compound from:

- Tablet excipients (lactose, sodium starch glycolate, microcrystalline cellulose, colloidal silica, magnesium stearate)

- All degradation products formed under various forced degradation conditions

Sensitivity

Limit of Detection (LOD): 3.3 × σ/S Limit of Quantification (LOQ): 10 × σ/S Where σ is the standard deviation of y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Table 5: Robustness Study Parameters

| Parameter | Variation | Effect on Retention Time | Effect on Peak Area |

|---|---|---|---|

| Flow Rate | ±0.1 mL/min | Minimal | Minimal |

| Detection Wavelength | ±2 nm | Not applicable | Minimal |

| Column Temperature | ±2°C | Minimal | Minimal |

| Mobile Phase Composition | ±2% organic | Slight variation | Minimal |

Results and Discussion

Method Development and Optimization

The developed RP-HPLC method provides rapid analysis with this compound eluting at 1.72 minutes. The method employs an isocratic elution system with a runtime of 10 minutes, making it suitable for routine quality control analysis. The mobile phase composition of 0.02 M potassium dihydrogen phosphate buffer and methanol in the ratio 40:60 (v/v) at pH 3.0 provided optimal peak symmetry and resolution.

Forced Degradation Studies

The method demonstrated stability-indicating capability by effectively separating this compound from its degradation products. Significant degradation was observed under acidic, basic, and oxidative stress conditions, while the drug was found to be relatively stable under photolytic conditions. The method successfully resolved all degradation products from the main peak, confirming its stability-indicating properties.

Method Validation

The method was validated according to ICH guidelines and demonstrated satisfactory results for all validation parameters. The linearity was established in the range of 25-200 μg/mL with a correlation coefficient of 0.9999. The precision studies showed %RSD values less than 2% for all parameters, indicating excellent method precision. Accuracy was confirmed by recovery studies showing mean recovery of 100.48% with %RSD of 0.69%.

Application to Commercial Formulations

The validated method was successfully applied to the determination of this compound in commercially available tablet formulations (Kerlone 20 mg tablets). The assay results demonstrated that the method is suitable for routine quality control analysis of this compound in pharmaceutical dosage forms.

Conclusion

The developed RP-HPLC method is rapid, specific, precise, accurate, and stability-indicating. The method is suitable for routine analysis of this compound in pharmaceutical formulations, forced degradation studies, and stability testing. The short analysis time of 10 minutes makes it cost-effective for quality control laboratories.

Comprehensive Application Notes and Protocols: Betaxolol-Loaded Nanoparticle Ocular Delivery System for Glaucoma Therapy

Introduction

Glaucoma represents a chronic neurodegenerative disease characterized by progressive optic nerve damage and remains a leading cause of irreversible blindness worldwide. The current therapeutic landscape for glaucoma management predominantly relies on topical eye drop instillation, which faces significant challenges due to rapid precorneal clearance and complex ocular barriers, resulting in less than 5% drug bioavailability [1] [2]. These limitations necessitate frequent administration regimens that often lead to poor patient compliance and subsequent treatment failure. Betaxolol hydrochloride, a selective β1-adrenergic receptor antagonist, offers effective intraocular pressure reduction with a more favorable systemic safety profile compared to non-selective beta-blockers like timolol, alongside potential neuroprotective benefits for retinal ganglion cells [1].

The emergence of nanoparticle-based delivery systems presents a promising strategy to overcome the intrinsic limitations of conventional ocular formulations. These advanced systems enable enhanced corneal permeability, prolonged ocular residence time, and sustained drug release profiles, thereby improving therapeutic efficacy while reducing dosing frequency [3] [1]. Research has demonstrated that chitosan-based nanoparticles encapsulating betaxolol achieve a significant reduction in intraocular pressure (36.39% reduction from baseline) that persists for extended durations compared to conventional marketed formulations [3]. Furthermore, innovative multifunctional nanoparticles incorporating mucoadhesive polymers and clay matrices have shown exceptional precorneal retention through favorable interactions with the ocular surface, effectively converting drug clearance from rapid aqueous layer turnover to slow mucin layer turnover [1].

Table 1: Comparison of Nanocarrier Systems for Ocular Betaxolol Delivery

| Nanocarrier Type | Key Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Sustained Release Duration |

|---|---|---|---|---|---|

| Chitosan Nanoparticles | Chitosan, Betaxolol HCl | 168-260 | +25.2 to +26.4 | Not specified | Up to 12 hours |

| Multifunctional Nanoparticles | MMt-BH-HA/CS-ED | 152.3 ± 3.2 | +37.8 ± 1.7 | 88.54 ± 2.31 | 24-48 hours |

| Solid Lipid Nanoparticles | Lipid matrix, Surfactants | 50-300 | Variable (±20-40) | High (>80%) | 24-96 hours |

Formulation Methods and Protocols

Chitosan-Based Nanoparticles by Spontaneous Emulsification

The chitosan-based nanoparticle system represents a well-established approach for ocular betaxolol delivery, leveraging the inherent mucoadhesive properties of chitosan to enhance precorneal residence time. This method utilizes ionic crosslinking between cationic chitosan and anionic tripolyphosphate (TPP) to form stable nanocarriers under mild conditions, preserving the stability of the encapsulated therapeutic agent [3].

Materials Requirements:

- Chitosan (low molecular weight, 75-85% deacetylation)

- This compound (pharmaceutical grade)

- Sodium tripolyphosphate (TPP)

- Acetic acid (glacial, reagent grade)

- Poloxamer 188 (surfactant)

- Dialysis membrane (MWCO 8,000-14,000 Da)

- Deionized water

Detailed Protocol:

- Polymer Solution Preparation: Dissolve chitosan at 0.5 mg/mL concentration in 0.2% (v/v) acetic acid solution with pH adjusted to 5.0 using 1M NaOH. Stir continuously at 600 rpm for 2 hours to ensure complete dissolution.

- Drug Incorporation: Add this compound (1-2 mg/mL) to the chitosan solution under continuous magnetic stirring at 900 rpm for 30 minutes.

- Crosslinking Process: Introduce TPP solution (0.5 mg/mL in deionized water) dropwise to the chitosan-drug mixture at a volume ratio of 1:3 (TPP:chitosan) using a syringe pump at a rate of 0.5 mL/min.

- Stabilization: Add Poloxamer 188 (100 mg) as a stabilizer and continue stirring for 30 minutes to ensure complete dispersion.

- Purification: Subject the resulting nanoparticle suspension to dialysis against deionized water for 2 hours using a dialysis membrane (MWCO 8,000-14,000 Da) to remove unencapsulated drug and residual solvents.

- Storage: Store the purified nanoparticle suspension at 4°C for further characterization and evaluation [3].

Critical Quality Attributes:

- Maintain strict pH control throughout the process, as chitosan solubility is highly pH-dependent.

- Control the dropping rate of TPP solution to ensure uniform nanoparticle formation.

- Implement aseptic techniques for ophthalmic formulations to ensure sterility.

Advanced Multifunctional Nanoparticles by Ion Crosslinking-Solvent Evaporation

The multifunctional nanoparticle system represents a sophisticated approach that combines montmorillonite clay intercalation with polymeric layering to achieve superior drug loading and sustained release characteristics. This advanced protocol creates a hierarchical structure that addresses the challenge of drug leakage while promoting extended ocular residence through multiple mechanisms [1].

Materials Requirements:

- Acid-activated montmorillonite (MMt)

- This compound

- Chitosan (medium molecular weight)

- Hyaluronic acid (sodium salt)

- Eudragit RS

- Poloxamer 188

- Ethanol (absolute)

- Acetic acid (glacial)

Detailed Protocol:

Drug-Clay Complex Formation:

- Activate montmorillonite by treating with 5% H₂SO₄ for 30 minutes at 70°C with continuous stirring.

- Centrifuge at 10,000 rpm for 15 minutes and wash repeatedly until neutral pH.

- Suspend activated MMt (5 mg/mL) in deionized water and add this compound solution (2 mg/mL) at 1:2 weight ratio.

- Stir the mixture at 700 rpm for 4 hours to facilitate drug intercalation via ion exchange.

- Recover the MMt-BH complex by centrifugation at 12,000 rpm for 20 minutes.

Core-Shell Nanoparticle Assembly:

- Prepare chitosan solution (0.5 mg/mL) in 0.2% acetic acid, pH adjusted to 5.0.

- Dissolve hyaluronic acid (2 mg/mL) in deionized water.

- Add the MMt-BH complex (or free BH for comparison) to the HA solution under magnetic stirring.

- Combine the HA-BH mixture with chitosan solution at 1:1 volume ratio, stirring at 900 rpm for 30 minutes to form polyelectrolyte complexes.

- Add Poloxamer 188 (final concentration 10 mg/mL) as a stabilizer with continuous stirring for 5 minutes.

Eudragit Coating:

- Prepare Eudragit RS solution (10 mg/mL) in ethanol.

- Add the Eudragit solution dropwise to the nanoparticle suspension under immediate ice-bath ultrasonication (5 min, 200 W).

- Stir the final suspension at room temperature for 2 hours to evaporate residual ethanol.

- Store the resulting MMt-BH-HA/CS-ED NPs at 4°C for further characterization [1].

Critical Processing Parameters:

- Ultrasonication conditions must be carefully controlled to prevent nanoparticle aggregation.

- Maintain temperature control during solvent evaporation to prevent premature drug release.

- pH adjustment is critical for proper polyelectrolyte complex formation.

Characterization Protocols

Physicochemical Characterization

Comprehensive physicochemical characterization is essential to ensure the quality, reproducibility, and performance of betaxolol-loaded nanoparticle formulations. These analyses provide critical insights into the particle size distribution, surface characteristics, and drug loading efficiency that directly influence ocular retention and therapeutic efficacy [3] [1].

Particle Size and Zeta Potential Analysis:

- Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering systems.

- Sample Preparation: Dilute nanoparticle suspension appropriately with deionized water (1:50 v/v) to obtain optimum scattering intensity.

- Measurement Protocol:

- Perform size measurements at 25°C with a detection angle of 173°.

- Conduct zeta potential analysis using folded capillary cells with applied voltage of 150 V.

- Execute minimum of 12 sequential measurements per sample.

- Report results as mean diameter (Z-average) ± polydispersity index (PDI).

Drug Loading and Encapsulation Efficiency:

- Separation Method: Utilize dynamic dialysis (MWCO 8,000-14,000 Da) for 2 hours at 120 rpm or ultracentrifugation at 40,000 rpm for 30 minutes.

- Quantification: Analyze betaxolol content in the supernatant using validated HPLC-UV method:

- Column: C18 reverse phase (250 × 4.6 mm, 5 μm)

- Mobile phase: Acetonitrile:phosphate buffer pH 3.0 (30:70 v/v)

- Flow rate: 1.0 mL/min

- Detection: UV at 273 nm

- Injection volume: 20 μL

- Calculation:

- Encapsulation Efficiency (%) = (Total drug - Free drug) / Total drug × 100

- Drug Loading (%) = (Weight of encapsulated drug) / (Total nanoparticle weight) × 100

Additional Physicochemical Analyses:

- Structural Characterization: Employ FTIR, XRD, and thermal analysis (TGA) to confirm drug-excipient interactions and successful complex formation.

- Morphological Assessment: Utilize SEM and TEM imaging to evaluate nanoparticle shape and surface characteristics.

- Osmolarity and pH: Measure using appropriate osmometer and pH meter to ensure physiological compatibility (280-320 mOsm/kg, pH 6.5-7.5) [1].

Table 2: Characterization Parameters for Betaxolol-Loaded Nanoparticles

| Parameter | Analytical Method | Specification | Typical Results |

|---|---|---|---|

| Particle Size | Dynamic Light Scattering | 100-300 nm | 152.3 ± 3.2 nm - 260 nm |

| Polydispersity Index | Dynamic Light Scattering | <0.3 | 0.168 ± 0.032 |

| Zeta Potential | Electrophoretic Light Scattering | >±25 mV | +25.2 to +37.8 mV |

| Encapsulation Efficiency | HPLC/UV Spectroscopy | >80% | 88.54 ± 2.31% |

| Drug Loading | HPLC/UV Spectroscopy | 5-15% | 9.87 ± 0.41% |

| pH | pH Meter | 6.5-7.5 | 6.8 ± 0.2 |

In Vitro Release and Performance Evaluation

In vitro drug release profiling provides critical predictive data regarding the kinetic behavior of betaxolol from nanoparticle systems under simulated physiological conditions. This evaluation is essential for establishing in vitro-in vivo correlations and optimizing formulation parameters to achieve desired sustained release characteristics [3] [1].

Drug Release Study Protocol:

- Apparatus: Standard dialysis method or membrane-less diffusion system.

- Release Medium: Simulated tear fluid (pH 7.4) or phosphate buffer saline (pH 7.4).

- Experimental Conditions:

- Place nanoparticle suspension (equivalent to 1 mg betaxolol) in dialysis membrane (MWCO 12,000-14,000 Da).

- Immerse in 100 mL release medium maintained at 34±0.5°C with continuous stirring at 50 rpm.

- Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) and replace with fresh medium.

- Analyze samples using validated HPLC method as described in section 3.1.

- Data Analysis:

- Plot cumulative drug release (%) versus time.

- Fit release data to various kinetic models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate release mechanisms.

Mucoadhesion and Rheological Assessment:

- Mucin Particle Method: Incubate nanoparticles with mucin suspension at 34°C for 1 hour, centrifuge and determine free mucin concentration.

- Calculation: Mucoadhesion (%) = (Initial mucin - Free mucin) / Initial mucin × 100

- Rheological Measurements:

- Use rotational rheometer with cone-plate geometry (1° cone angle, 0.1 mm gap).

- Perform viscosity measurements at shear rates from 0.1 to 100 s⁻¹ at 34°C.

- Conduct oscillatory measurements to determine viscoelastic properties.

Additional Performance Tests:

- Surface Tension: Measure using tensiometer by Wilhelmy plate method.

- Contact Angle: Assess using goniometer on bovine corneal sections.

- Sterility Testing: Perform according to USP <71> for ophthalmic preparations [3] [1].

Safety and Efficacy Evaluation Protocols

Ocular Irritation and Toxicity Assessment

Rigorous safety evaluation is paramount for ophthalmic formulations to ensure absence of ocular irritation and tissue damage. These assessments employ a tiered approach combining in vitro and in vivo methods to comprehensively evaluate the ocular tolerance of developed nanoparticle formulations before clinical application [3] [1].

Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Protocol:

- Test Principle: The CAM serves as a sensitive vascular membrane that responds to irritants similarly to conjunctival tissue.

- Experimental Procedure:

- Select fertilized hen eggs (9-11 days old) and carefully open a window to expose the CAM.

- Apply 0.3 mL of nanoparticle suspension directly onto the CAM surface.

- Observe for 5 minutes for vascular damage indicators: hemorrhage, lysis, or coagulation.

- Score reactions according to established protocols (0-21 scale).

- Include positive (1% sodium dodecyl sulfate) and negative (0.9% saline) controls.

- Acceptance Criteria: Formulations should show no significant irritation compared to negative controls.

Draize Test Protocol:

- Animal Model: New Zealand White Rabbits (2.5-3 kg)

- Experimental Design:

- Divide animals into three groups (n=6): test formulation, vehicle control, and positive control.

- Instill 50 μL of nanoparticle suspension into the conjunctival sac of one eye, using the contralateral eye as control.

- Evaluate ocular reactions at 1, 24, 48, and 72 hours post-instillation according to Draize scoring system:

- Cornea: Opacity (0-4), Area (0-4)

- Iris: Inflammation (0-2)

- Conjunctiva: Redness (0-3), Chemosis (0-4), Discharge (0-3)

- Perform histopathological examination after 72 hours.

- Ethical Considerations: Follow ARVO statement for Use of Animals in Ophthalmic and Vision Research.

Additional Safety Assessments:

- Hemolysis Test: Evaluate compatibility with blood components by incubating nanoparticles with erythrocyte suspension and measuring hemoglobin release at 540 nm.

- Cytotoxicity Assay: Assess using human corneal epithelial cells via MTT assay after 24-hour exposure to serial dilutions of nanoparticles [1].

In Vivo Pharmacodynamic Evaluation

In vivo studies in appropriate animal models provide the most clinically relevant assessment of the therapeutic efficacy of betaxolol-loaded nanoparticles for glaucoma management. These evaluations focus primarily on the magnitude and duration of intraocular pressure reduction compared to conventional formulations [3] [1].

Dexamethasone-Induced Glaucoma Model:

- Animal Preparation: New Zealand White Rabbits (2.5-3 kg)

- Glaucoma Induction:

- Administer 0.1% dexamethasone suspension (50 μL) twice daily for 6-8 weeks to both eyes.

- Monitor intraocular pressure (IOP) weekly using applanation tonometry.

- Consider induction successful when IOP increases by ≥25% from baseline.

- Treatment Protocol:

- Randomize animals into four groups (n=6):

- Group 1: Betaxolol-loaded nanoparticles

- Group 2: Marketed betaxolol formulation

- Group 3: Blank nanoparticles

- Group 4: Vehicle control

- Instill 50 μL of respective formulations once daily.

- Measure IOP at baseline and predetermined intervals (1, 2, 3, 4, 5, 6, 8, 12, 24 hours) post-instillation.

- Randomize animals into four groups (n=6):

- Data Analysis:

- Express results as IOP reduction (mmHg) and percentage reduction from baseline.

- Calculate area under the effect-time curve (AUEC) for comparative efficacy assessment.

Carbomer-Induced Ocular Hypertension Model:

- Hypertension Induction:

- Inject 0.1 mL of 0.25% carbomer solution anterior to the retrobulbar space.

- Monitor IOP until sustained elevation (>25 mmHg) is achieved.

- Treatment and Evaluation:

- Follow similar treatment protocol as dexamethasone model.

- Include additional assessment of retinal ganglion cell protection through histopathological examination.

Precorneal Retention Study:

- Fluorescence Labeling:

- Incorporate fluorescent marker (e.g., coumarin-6) into nanoparticles.

- Instill 50 μL of labeled formulation onto rabbit eyes.

- Monitor fluorescence intensity at predetermined intervals using in vivo imaging system.

- Compare retention with solution formulation.

- Pharmacokinetic Analysis:

Conclusion

The development of betaxolol-loaded nanoparticle systems represents a significant advancement in ocular drug delivery for glaucoma management. The application notes and detailed protocols provided in this document demonstrate systematic approaches for formulating, characterizing, and evaluating these sophisticated delivery systems. The chitosan-based nanoparticles and advanced multifunctional systems offer distinct advantages over conventional eye drops, including enhanced precorneal retention, improved corneal permeability, and sustained drug release profiles, which collectively contribute to reduced dosing frequency and improved patient compliance.

Critical to the success of these formulations is the meticulous attention to physicochemical parameters during development, comprehensive safety assessment through appropriate models, and rigorous efficacy evaluation in established disease models. The 36.39% reduction in intraocular pressure demonstrated by optimized nanoparticle formulations, persisting for significantly longer durations than conventional formulations, underscores the therapeutic potential of this approach [3]. Furthermore, the favorable safety profile evidenced by absence of ocular irritation in HET-CAM and Draize tests supports their potential for clinical translation.

Future development efforts should focus on scale-up manufacturing considerations, long-term stability assessments, and advanced sterilization methods suitable for ophthalmic products. Additionally, exploration of combination therapies incorporating neuroprotective agents alongside IOP-lowering medications may offer synergistic benefits for comprehensive glaucoma management. The continuous refinement of these nanocarrier systems holds promise for addressing the persistent challenges in ocular drug delivery and improving visual health outcomes for glaucoma patients worldwide.

References

Application Notes: Betaxolol-Loaded Mucoadhesive Nanocarriers

Technical Specifications and Experimental Outcomes of MMt-BH-HA/CS-ED Nanoparticles

| Parameter Category | Specific Parameter | Result / Value | Method / Instrument |

|---|---|---|---|

| Formulation & Composition | Drug | Betaxolol Hydrochloride (BH) | Complexed with Montmorillonite (MMt) |

| Polymers | Hyaluronic Acid (HA, 10 kDa), Chitosan (CS), Eudragit RS (ED) | Ion cross-linking-solvent evaporation | |

| Osmolarity Regulator | 4% Mannitol | Osmometer | |

| Physicochemical Characterization | Average Particle Size | 646.23 ± 17.86 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | 0.21 ± 0.04 | Dynamic Light Scattering (DLS) | |

| Zeta Potential | +31.4 ± 0.8 mV | Electrophoretic Light Scattering | |

| Encapsulation Efficiency (EE%) | 52.34 ± 1.45% | Dynamic Dialysis Method | |

| Drug Loading (DL%) | 4.87 ± 0.13% | Dynamic Dialysis Method | |

| pH | 6.8 ± 0.2 | pH Meter | |

| In Vitro Release & Mucoadhesion | Release Profile | Biphasic: Initial burst, then sustained release over 24h | In vitro release study |

| Mucoadhesive Property | Strong interaction with negatively charged mucin | Rheology, surface tension, contact angle | |

| Safety & Biocompatibility | Hemolysis Ratio | <5% (Hemocompatible) | Erythrocyte Hemolysis Assay |

| Ocular Irritation Score | Minimal to no irritation | Draize Test | |

| In Vivo Performance | Precorneal Retention | Significantly prolonged vs. BH solution | In vivo fluorescence imaging |

| Pharmacodynamic Effect | Effective and sustained IOP reduction | High IOP rabbit model |

Detailed Experimental Protocols

Preparation of MMt-BH-HA/CS-ED Nanoparticles